molecular formula C9H13NO2 B15200100 4-(1H-Pyrrol-1-yl)pentanoic acid

4-(1H-Pyrrol-1-yl)pentanoic acid

Cat. No.: B15200100
M. Wt: 167.20 g/mol
InChI Key: QGCZWDABZDXJIV-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)pentanoic acid is a chemical building block of interest in analytical chemistry and drug discovery research. Its structure combines a pyrrole heterocycle, known for its favorable ionization properties under mass spectrometry (MS) conditions, with a flexible pentanoic acid (C5) linker . This makes it a potential candidate for developing new derivatization reagents. Specifically, conjugating this acid to other molecules can enhance their detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by improving protonation and providing unique fragmentation patterns for selective measurement . The pyrrole moiety is a privileged scaffold in medicinal chemistry, found in various bioactive molecules and natural products . Researchers can utilize the carboxylic acid functional group to form stable amide bonds, facilitating the compound's integration into larger molecular architectures, such as enzyme inhibitors or chemical probes . For instance, analogous N-linked pyrrole derivatives have been explored as novel cap groups in the design of histone deacetylase (HDAC) inhibitors, demonstrating significant anti-proliferative activity against cancer cell lines . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-pyrrol-1-ylpentanoic acid

InChI

InChI=1S/C9H13NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h2-3,6-8H,4-5H2,1H3,(H,11,12)

InChI Key

QGCZWDABZDXJIV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)N1C=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)pentanoic acid typically involves the reaction of pyrrole with a suitable pentanoic acid derivative. One common method is the condensation reaction between pyrrole and 4-bromopentanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: 4-(1H-Pyrrol-1-yl)pentanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

4-(1H-Pyrrol-1-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position Effects

The position of the pyrrole ring significantly influences physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(1H-Pyrrol-1-yl)pentanoic acid 2 C₉H₁₃NO₂ 167.21 High purity (95%), used in synthetic intermediates
4-(1H-Pyrrol-1-yl)pentanoic acid 4 C₉H₁₃NO₂ ~167.21 (inferred) Potential steric hindrance at carboxylic acid group; possible altered solubility
(S)-4-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid 2 (with 4-methyl) C₁₀H₁₅NO₂ 181.23 Chiral center; may exhibit enantioselective bioactivity
2-(1H-Pyrrol-1-yl)propanoic acid 2 C₇H₉NO₂ 139.15 Shorter chain; higher solubility in polar solvents

Key Observations :

  • Acidity : The electron-donating pyrrole ring may reduce carboxylic acid acidity via resonance effects. However, substituent position alters this: the 4-substituted isomer (target compound) may exhibit weaker acidity than the 2-substituted analog due to reduced inductive effects on the COOH group .
  • Solubility: Longer chains (e.g., pentanoic vs. propanoic acid) decrease water solubility. The 4-substituted compound may have lower solubility than its 2-substituted counterpart due to increased hydrophobicity .
  • Synthetic Accessibility : Synthesis of pyrrole-substituted acids often involves cyclization reactions (e.g., refluxing with chloranil in xylene for 25–30 hours ). Steric effects at the 4-position might necessitate modified reaction conditions compared to 2-substituted analogs.

Physicochemical Data Gaps

Direct experimental data (e.g., pKa, logP, melting point) for this compound are unavailable in the evidence. However, analog studies suggest:

  • logP (estimated): ~1.5–2.0 (comparable to 2-(1H-Pyrrol-1-yl)pentanoic acid ).
  • Thermal Stability : Likely decomposes before boiling (similar to other pyrrole-carboxylic acids ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-Pyrrol-1-yl)pentanoic acid, and how can reaction conditions be optimized to minimize side products?

  • Methodology : A common approach involves coupling pyrrole derivatives with pentanoic acid precursors. For example, diazomethane-mediated alkylation in dichloromethane at low temperatures (-20°C to -15°C) can minimize undesired byproducts. Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) effectively isolates the target compound . Reaction optimization should include monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR can resolve the pyrrole ring protons (δ 6.2–6.8 ppm) and the pentanoic acid backbone (δ 1.5–2.5 ppm for methylene groups).
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) ensures purity and detects positional isomers (e.g., 2- vs. 4-substituted derivatives) .
  • Melting Point : Compare observed values (e.g., 286–289°C for analogous benzoic acid derivatives) to literature data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodology :

  • Functionalization : Introduce substituents (e.g., acetyl, morpholinyl) at the pyrrole nitrogen or pentanoic acid chain to modulate electronic properties. Evaluate bioactivity using receptor-binding assays (e.g., α7 nAChR agonism, inspired by pentanoic acid amide derivatives in cognitive disorder research) .
  • In Vitro Models : Test derivatives in neuronal cell lines for cytotoxicity and receptor activation profiles. Use patch-clamp electrophysiology to quantify ion channel modulation .

Q. What computational strategies are effective for predicting the electronic and steric effects of substituents on this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
  • Docking Studies : Dock derivatives into target protein structures (e.g., α7 nAChR) using AutoDock Vina to prioritize synthesis candidates .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .

Q. How can researchers address hygroscopicity or stability challenges during storage of this compound?

  • Methodology :

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents.
  • Stability Testing : Store aliquots at -20°C under argon and monitor degradation via HPLC every 3 months. Use deuterated solvents for NMR to detect hydrolytic byproducts .

Q. What analytical approaches resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodology :

  • Isomer Analysis : Use chiral HPLC or capillary electrophoresis to distinguish between stereoisomers or regioisomers (e.g., 2- vs. 4-substituted derivatives) .
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to confirm connectivity in ambiguous cases.
  • X-ray Crystallography : Resolve crystal structures to validate computational models .

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